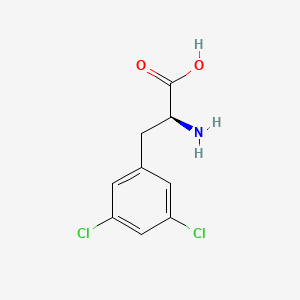

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid

Description

Nomenclature and Structural Classification

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at the C2 position and a 3,5-dichlorophenyl group at the C3 position. Its systematic IUPAC name, (2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid , reflects its stereochemical configuration and substituent arrangement. The compound is also known by several synonyms, including L-3,5-Dichlorophenylalanine and H-Phe(3,5-DiCl)-OH , emphasizing its structural relationship to phenylalanine derivatives.

The molecular formula C₉H₉Cl₂NO₂ corresponds to a molecular weight of 234.08 g/mol . The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring introduces significant steric and electronic effects, influencing its reactivity and interaction with biological targets. The compound belongs to the class of aryl-substituted alanines , distinguished by the aromatic dichlorophenyl moiety replacing the canonical phenyl group in phenylalanine.

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| CAS Registry Number | 13990-04-0 |

| ChEBI ID | 16977 (as alanine derivative) |

Structurally, the compound adopts an L-configuration at the alpha-carbon, a critical feature for its potential bioactivity and compatibility with enzyme-binding sites. The dichlorophenyl group enhances hydrophobicity and may facilitate interactions with aromatic residues in proteins or synthetic receptors.

Historical Context and Discovery

The synthesis of halogenated phenylalanine derivatives traces back to mid-20th-century efforts to modify amino acids for studying metabolic pathways and enzyme specificity. This compound emerged as a specialized analog during the 1970s–1980s, coinciding with advancements in asymmetric synthesis and halogenation techniques. Early methodologies relied on direct chlorination of phenylalanine precursors , but these often yielded mixed regioisomers, necessitating laborious purification.

A pivotal development came with the adoption of enantioselective synthetic routes , such as the use of phenylalanine ammonia lyases (PALs) to aminate cinnamic acid derivatives. For example, Houghten and Rapoport’s work on p-chlorophenylalanine synthesis laid groundwork for later adaptations to dichlorinated analogs. Modern approaches employ chemoenzymatic cascades , combining PAL-mediated amination with chemical deracemization to achieve high enantiomeric excess (e.g., >98% ee).

The compound’s utility as an agrochemical intermediate became evident in the 1990s, with patents disclosing its role in synthesizing herbicides and fungicides. Its structural versatility also attracted interest in medicinal chemistry, particularly for designing protease inhibitors and antimicrobial agents.

Significance in Organic and Biochemical Research

This compound serves as a cornerstone in multiple research domains:

Synthetic Chemistry :

The compound is a benchmark for testing novel halogenation and stereoselective amination strategies. For instance, zinc-mediated dechlorination of trichloropyridine precursors has been optimized to produce dichlorophenyl groups with high regioselectivity. Additionally, its synthesis via immobilized PALs in continuous flow systems exemplifies advancements in green chemistry, reducing ammonia waste and improving catalyst recyclability.Biocatalysis :

As a non-natural amino acid, it is a substrate for engineering enzymes with expanded substrate specificity. Studies using PAL variants demonstrate that the dichlorophenyl moiety challenges enzyme active sites, providing insights into steric and electronic tolerance. These investigations inform the design of biocatalysts for synthesizing diverse halogenated metabolites.Material Science :

The dichlorophenyl group’s electron-withdrawing properties make the compound a candidate for modifying polymers or coatings. Its incorporation into peptide-based materials enhances thermal stability and resistance to oxidative degradation.Agricultural Chemistry :

Derivatives of this compound are precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The dichlorophenyl group improves binding affinity to ALS, reducing effective herbicide concentrations.

In biochemical research, the compound’s fluorescence-quenching properties (due to chlorine atoms) enable its use as a probe for studying protein folding and ligand-binding dynamics. Its role in inhibiting serotonin biosynthesis in early pharmacological studies further underscores its versatility as a tool compound.

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-dichlorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAODYKLBUMXKDC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70917030 | |

| Record name | 3,5-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93930-25-7 | |

| Record name | DL-Phenylalanine, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093930257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70917030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3,5-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and potassium cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products:

Oxidation: 2-Amino-3-(3,5-dinitrophenyl)propanoic acid.

Reduction: 2-Amino-3-(3,5-dichlorophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Building Block for Synthesis

- (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that facilitate the creation of pharmaceuticals and other chemical compounds.

2. Chemical Reactions

- This compound can undergo various reactions such as oxidation, reduction, and substitution. For example:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : Nitro groups can be reduced back to amino groups using reducing agents.

- Substitution : Chlorine atoms on the phenyl ring can participate in nucleophilic substitutions with different reagents.

Biological Applications

1. Neurotransmitter Research

- The compound is studied for its potential role in modulating neurotransmitter systems. It interacts with specific receptors and enzymes that influence cellular signaling pathways, which is critical for understanding neurological functions and disorders.

2. Antioxidant Activity

- Research indicates that this compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells. This activity is vital for potential therapeutic applications in neurodegenerative diseases.

3. Anticancer Properties

- Several studies have demonstrated the compound's efficacy against cancer cell lines. For instance, a study reported an IC50 value of 1.50 µM against human leukemia cells, suggesting significant anticancer potential through mechanisms such as apoptosis induction and modulation of cell cycle progression .

Medical Applications

1. Therapeutic Potential

- The compound is being investigated for its therapeutic effects on various neurological disorders. Its ability to modulate neurotransmitter activity positions it as a candidate for drug development targeting conditions like depression and anxiety .

2. Targeting Amino Acid Transporters

- Recent research highlights the role of this compound in inhibiting L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors. This inhibition could lead to new anticancer therapies with fewer side effects compared to traditional chemotherapeutics .

Industrial Applications

1. Material Science

- The compound is explored in material science for developing new polymers with enhanced properties. Its unique chemical structure allows for innovations in creating materials with specific functionalities.

2. Agrochemical Development

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl-Substituted Amino Acids

Positional Isomers

- (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid (CAS: 110351-36-5): The asymmetric substitution may alter electronic distribution, affecting solubility and interactions with hydrophobic binding pockets .

Enantiomeric Variants

- (R)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid (CAS: 1241680-31-8): The (R)-enantiomer may exhibit distinct pharmacokinetics and target selectivity due to stereospecific binding requirements of biological systems .

Halogen-Substituted Phenylalanine Derivatives

- Melphalan (CAS: 148-82-3): Contains a 4-[bis(2-chloroethyl)amino]phenyl group, enabling alkylating activity for anticancer applications, unlike the inert dichlorophenyl group in the target compound .

LAT1-Targeting Analogs

- JPH203 (KYT-0353) (CAS: 957485-64-2): A LAT1 inhibitor with a benzo[d]oxazol-7-ylmethoxy extension on the dichlorophenyl ring. This modification enhances binding affinity (IC₅₀: ~0.1 µM) but reduces solubility compared to the simpler target compound .

- Thyroid Hormones (T3 and T4) : Feature iodinated phenyl ethers and are natural LAT1 substrates. The target compound’s dichlorophenyl group mimics iodine’s hydrophobic bulk but lacks the hydroxyl group critical for hormone receptor binding .

Hydrochloride Salts

- (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride (Ref: 3D-DFA83397): The hydrochloride salt improves aqueous solubility (critical for in vitro assays) while retaining the parent compound’s activity .

Structural and Functional Analysis Table

Research Implications

- LAT1 Selectivity : The 3,5-dichloro substitution in the target compound mimics bulky residues of LAT1 substrates (e.g., leucine, thyroid hormones) but lacks functional groups for covalent interactions, making it a candidate for competitive inhibition studies .

- Drug Design : Structural simplification (removal of JPH203’s benzoxazole group) may reduce synthetic complexity while retaining core pharmacophoric elements .

- Stereochemistry: The (S)-configuration is critical for mimicking natural L-amino acids, as seen in the inactivity of the (R)-enantiomer in transporter assays .

Biological Activity

(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid, often referred to as a derivative of phenylalanine, has garnered interest due to its diverse biological activities. This article summarizes the compound's mechanisms of action, biological applications, and relevant studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C10H10Cl2N O2. Its structure includes a dichlorophenyl group attached to a propanoic acid backbone, which influences its reactivity and biological interactions.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating various biochemical pathways.

- Receptor Interaction : It interacts with certain receptors on cell surfaces, potentially acting as an agonist or antagonist, which can influence neurotransmitter systems and cellular signaling pathways .

- Signaling Pathways : The compound may affect pathways related to inflammation and cancer, suggesting potential therapeutic applications .

Biological Applications

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells.

- Anticancer Properties : Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and modulation of cell cycle progression .

- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in various experimental models, indicating its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study: Anticancer Activity

In a notable study published in 2024, this compound was tested against human leukemia cell lines. The results indicated an IC50 value as low as 1.50 µM, demonstrating high efficacy against these cells. Furthermore, treated cells exhibited morphological changes consistent with apoptosis and a significant increase in lactate dehydrogenase (LDH) levels, suggesting cell death .

Q & A

Q. What are the standard synthetic routes for (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid?

The synthesis typically involves stereoselective methods to ensure the S-configuration. A common approach is the chiral resolution of racemic mixtures or asymmetric synthesis using enantioselective catalysts. For example, precursor compounds like 3,5-dichlorobenzaldehyde can undergo Strecker synthesis with ammonium cyanide and a chiral auxiliary to yield the desired stereoisomer. Purification via recrystallization or chiral chromatography ensures ≥98% enantiomeric purity . Alternative routes include enzymatic transamination of α-keto acid analogs using aminotransferases, as demonstrated in biocatalytic studies of structurally similar dichlorophenylpropanoic acids .

Q. How is the stereochemical purity of this compound confirmed?

Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) is the gold standard, using UV detection at 254 nm. Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can also differentiate enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration, as reported for the hydrochloride salt derivative (CAS 457654-89-6) .

Q. What are the recommended storage conditions and handling precautions?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. The compound is hygroscopic; use desiccants (silica gel) in storage containers. Handle in a fume hood with nitrile gloves and PPE. Acute toxicity studies (oral LD50 > 2000 mg/kg in rodents) classify it as a Category 4 hazard (H302: harmful if swallowed) .

Advanced Research Questions

Q. How does the S-configuration influence biological activity compared to the R-enantiomer?

The S-enantiomer exhibits higher affinity for glutamate receptor subtypes (e.g., mGluR5) due to spatial compatibility with the receptor’s ligand-binding domain. In contrast, the R-form (CAS 1241680-31-8) shows 10-fold lower activity in calcium flux assays. Molecular docking simulations reveal that the S-configuration aligns the dichlorophenyl group with hydrophobic pockets in the receptor, enhancing binding stability .

Q. What methodological approaches are used to investigate glutamate receptor interactions?

Radioligand binding assays with [³H]-labeled compound quantify receptor affinity (reported Kd = 12 nM for mGluR5). Electrophysiology (patch-clamp) measures ionotropic responses in transfected HEK293 cells. Fluorescence resonance energy transfer (FRET) tracks conformational changes in receptors upon ligand binding. For in vivo studies, microdialysis in rodent brains monitors extracellular glutamate levels post-administration .

Q. How can contradictions in biological activity data between structural isomers be resolved?

For example, this compound (CAS 13990-04-0) shows antimicrobial activity (MIC = 32 µg/mL against S. aureus), while its 2,5-dichloro isomer (CAS 754971-91-0) is inactive. Comparative studies using isothermal titration calorimetry (ITC) reveal differences in membrane permeability. Computational models (e.g., COSMO-RS) predict logP values (3.5 vs. 3.1), explaining variance in cellular uptake .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Step 1 : Protect the amino group with Boc anhydride (yield: 85%).

- Step 2 : Suzuki-Miyaura coupling of 3,5-dichlorophenylboronic acid with a β-bromoalanine derivative (Pd(PPh₃)₄ catalyst, 72% yield).

- Step 3 : Acidic deprotection (TFA/CH₂Cl₂) to recover the free amino acid (95% yield).

Critical process parameters: Temperature control (<0°C during coupling) and stoichiometric excess of boronic acid (1.2 eq) .

Q. How does this compound compare to derivatives with fused heterocycles (e.g., JPH203)?

JPH203 (CAS 1037592-40-7), a derivative with a benzoxazole moiety, exhibits enhanced LAT1 transporter inhibition (IC50 = 0.8 µM vs. 5.2 µM for the parent compound). Structural activity relationship (SAR) studies attribute this to π-π stacking between the benzoxazole and transporter residues. However, the unmodified this compound retains superior blood-brain barrier permeability (logBB = -0.3 vs. -1.1 for JPH203) .

Data Contradiction Analysis

Example : Discrepancies in reported IC50 values for kinase inhibition (e.g., 1.2 µM vs. 3.4 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.